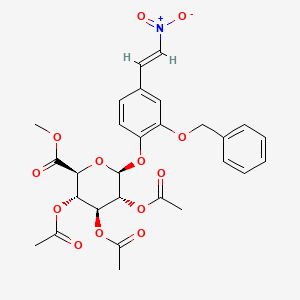
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53 g/mol. This compound is used in the preparation of a dopamine metabolite. It appears as a yellow solid and is soluble in chloroform, dichloromethane, and ethyl acetate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, nitration, and glycosylation. The reaction conditions typically involve the use of organic solvents such as chloroform and dichloromethane, and reagents like acetic anhydride for acetylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyloxy group could yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites. This makes it valuable in neurochemical research, particularly in studies related to dopamine metabolism and its effects on neurological functions. Additionally, its unique structure allows it to be used as a building block in organic synthesis, potentially leading to the development of new pharmaceuticals and chemical probes.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to a dopamine metabolite. This process likely involves enzymatic reactions that modify the compound’s structure, allowing it to interact with dopamine receptors and other molecular targets in the brain. The exact pathways and molecular targets are still under investigation, but the compound’s role in dopamine metabolism suggests it may influence neurotransmitter levels and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its combination of a nitroethenyl group and a glucopyranosiduronic acid ester. This unique structure allows it to participate in specific biochemical pathways related to dopamine metabolism, making it particularly valuable in neurochemical research.
Propriétés
Formule moléculaire |
C28H29NO13 |
|---|---|
Poids moléculaire |
587.5 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-nitroethenyl]-2-phenylmethoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO13/c1-16(30)38-23-24(39-17(2)31)26(40-18(3)32)28(42-25(23)27(33)36-4)41-21-11-10-19(12-13-29(34)35)14-22(21)37-15-20-8-6-5-7-9-20/h5-14,23-26,28H,15H2,1-4H3/b13-12+/t23-,24-,25-,26+,28+/m0/s1 |
Clé InChI |
JNUMCCRKDMOFAK-XEGNNIJRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
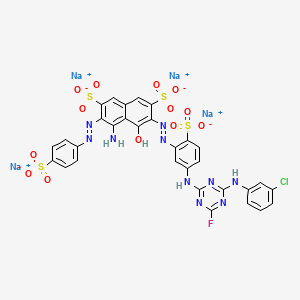
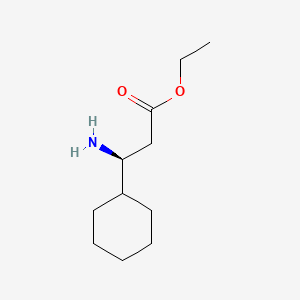
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)


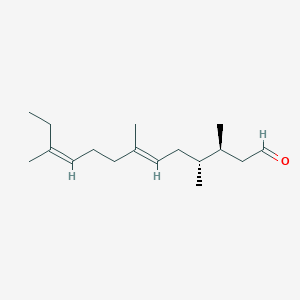
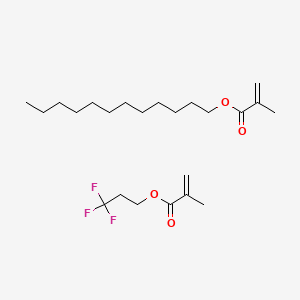
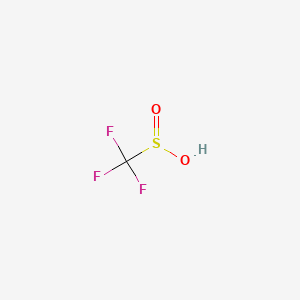
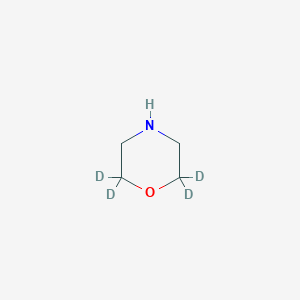
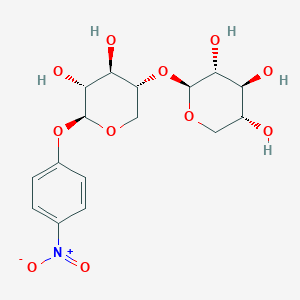
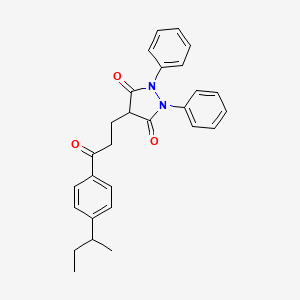
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
